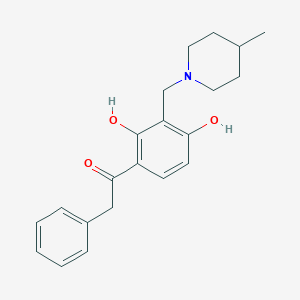

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone

Description

This compound is a hydroxyacetophenone derivative featuring a 2,4-dihydroxyphenyl core substituted at the 3-position with a 4-methylpiperidin-1-ylmethyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-15-9-11-22(12-10-15)14-18-19(23)8-7-17(21(18)25)20(24)13-16-5-3-2-4-6-16/h2-8,15,23,25H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXELKIKTXIAGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone typically involves multiple steps, starting with the preparation of the core phenyl structure. The introduction of the piperidine ring and hydroxyl groups requires specific reagents and conditions. For instance, the use of protecting groups may be necessary to ensure selective reactions at desired positions. Common reagents include phenylboronic acid, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. In one study, several derivatives were synthesized and evaluated for their efficacy against common bacterial and fungal pathogens. The compound demonstrated notable activity against Xanthomonas axonopodis and Fusarium solani, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Properties

Piperidine derivatives have also been studied for their anticancer effects. A specific case study highlighted the synthesis of compounds similar to 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone, which were tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, indicating that these compounds could serve as promising candidates for cancer therapy .

Inhibition of Enzymatic Activity

The compound has been explored for its ability to inhibit specific enzymes linked to metabolic diseases. For instance, studies have demonstrated that certain piperidine derivatives can act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions such as diabetes .

Agricultural Applications

Pesticide Development

The antimicrobial properties of this compound have prompted investigations into its use as a pesticide. Research has shown that this compound can effectively control plant pathogens, thereby enhancing crop yield and quality. Field trials indicated a significant reduction in disease incidence when applied to tomato plants infected with Ralstonia solanacearum .

Material Science

Polymer Stabilizers

In material science, the incorporation of piperidine derivatives into polymer matrices has been studied for their stabilizing effects. The compound's ability to enhance thermal stability and mechanical properties makes it a candidate for use in high-performance materials. Studies show that polymers modified with piperidine derivatives exhibit improved resistance to degradation under environmental stressors .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of piperidine derivatives were synthesized and evaluated for antimicrobial activity against pathogens affecting tomato crops. The study found that the derivatives exhibited significant inhibitory effects on both bacterial and fungal strains, leading to recommendations for further development as agricultural biocontrol agents.

Case Study 2: Cancer Cell Line Testing

In vitro testing of piperidine derivatives against various cancer cell lines revealed promising anticancer activities. The results indicated that modifications to the piperidine structure could enhance potency and selectivity towards specific cancer types.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone involves its interaction with specific molecular targets. The hydroxyl groups and piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

1-[2,4-Dihydroxy-3-(2-propenyl)phenyl]-2-phenylethanone

- Structure : Allyl (2-propenyl) group at the 3-position instead of 4-methylpiperidinylmethyl.

- Molecular Weight : 268.31 g/mol vs. 355.43 g/mol for the target compound.

- Synthesized via demethylation of methoxy precursors using AlCl₃ .

- Physical Properties: Melting point 99–100°C; UV absorption noted .

1-{2,4-Dihydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}-2-phenylethanone

- Structure : Piperazine ring replaces piperidine.

- Key Differences :

1-(2,4-Dihydroxyphenyl)-2-phenylethanone

- Structure : Lacks the 3-position substituent entirely.

- Molecular Weight : 244.28 g/mol.

- Key Differences :

Physicochemical Properties

Biological Activity

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone, also known by its CAS number 1021218-50-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 339.4 g/mol. It features a complex structure that includes hydroxyl groups and a piperidine moiety, which may contribute to its biological effects.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit antioxidant properties. The presence of hydroxyl groups in the structure is known to enhance the ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress.

Antimicrobial Activity

Preliminary studies suggest that derivatives of phenolic compounds can exhibit significant antimicrobial activity. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that similar piperidine derivatives possess antifungal properties against pathogens like Candida albicans and Aspergillus flavus .

Anticancer Potential

The compound's structural similarity to known anticancer agents raises interest in its potential as an antitumor agent. Various studies have explored the cytotoxic effects of piperidine-containing compounds on cancer cell lines. For example, compounds with similar functionalities have been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in pathogenic processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and cancer progression.

- Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest at specific phases (G1 or G2/M), leading to reduced proliferation of cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and a benzaldehyde derivative. Key steps include:

- Substrate Preparation : Use 2,4-dihydroxyacetophenone (1.2 g) and a substituted benzaldehyde (e.g., 4-methylpiperidin-1-ylmethylbenzaldehyde) under acidic or basic catalysis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.

- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 ketone:aldehyde) and reaction time (12–24 hours) .

Q. How is the compound characterized to confirm its structural identity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 6.5–7.5 ppm), phenolic hydroxyl groups (δ 9–12 ppm), and piperidinyl methyl groups (δ 1.2–1.8 ppm).

- FTIR : Peaks at ~3300 cm (O–H stretch), 1650–1700 cm (ketone C=O), and 1250 cm (C–N stretch from piperidine).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute configuration confirmation (if single crystals are obtained) .

Q. What safety protocols are critical during handling?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity, Category 3) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Experimental Design :

- Variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst (e.g., NaOH vs. piperidine).

- Statistical Analysis : Use a split-plot design to test interactions between variables (e.g., solvent × temperature) .

- Byproduct Control : Monitor intermediates via TLC/HPLC to minimize side reactions (e.g., over-alkylation) .

Q. What structural modifications influence its pharmacological activity?

- Structure-Activity Relationship (SAR) Studies :

- Piperidine Substitution : Compare 4-methylpiperidine with bulkier groups (e.g., 4-ethyl or 4-phenyl) to assess steric effects on receptor binding.

- Phenolic Hydroxyls : Acetylation or methylation of 2,4-dihydroxy groups to evaluate antioxidant or antimicrobial potency .

- Ketone Position : Replace the ethanone moiety with ester or amide groups for improved bioavailability .

Q. What analytical challenges arise in detecting degradation products?

- Methodology :

- HPLC-MS : Use C18 columns with mobile phases (e.g., methanol:buffer, 65:35) at pH 4.6 to separate degradation products (e.g., demethylated derivatives) .

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions to simulate stability .

- Quantitative Analysis : Calibrate peak areas against reference standards for accurate quantification .

Q. How does the compound interact with biological targets?

- In Silico Studies :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or kinases) via the piperidinylmethyl and phenyl groups.

- Pharmacokinetics Prediction : SwissADME to estimate logP (lipophilicity) and BBB permeability .

- In Vitro Assays :

- Enzyme Inhibition : Test IC values against acetylcholinesterase or β-secretase using fluorogenic substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) at 10–100 µM concentrations .

Q. What are the implications of its stability under varying pH conditions?

- Experimental Approach :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC.

- Degradation Pathways : Identify hydrolysis products (e.g., cleavage of the piperidine-methyl bond under acidic conditions) .

- Storage Recommendations : Neutral pH (6–8) and inert atmospheres (N) to prolong shelf life .

Methodological Considerations

-

Contradictions in Data :

-

Key Citations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.